molecular formula C11H13NO2 B568444 (R)-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone CAS No. 122089-39-8

(R)-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone

Cat. No.: B568444
CAS No.: 122089-39-8
M. Wt: 191.23
InChI Key: OGAWUYQBXWYIJM-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidinone ring, a benzyl group, and a hydroxyl group, making it a versatile intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and succinic anhydride.

    Cyclization: The reaction between benzylamine and succinic anhydride leads to the formation of a pyrrolidinone ring.

Industrial Production Methods

In industrial settings, the production of ®-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.

    Purification: Advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: Conditions for substitution reactions may involve the use of strong bases or acids.

Major Products

    Oxidation: Formation of 4-keto-1-benzyl-2-pyrrolidinone.

    Reduction: Formation of various reduced derivatives with different functional groups.

    Substitution: Formation of substituted pyrrolidinone derivatives with diverse applications.

Scientific Research Applications

®-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.

    Pathways: It may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-hydroxy-2-pyrrolidinone: Lacks the chiral center, making it different in terms of stereochemistry.

    4-Hydroxy-2-pyrrolidinone: Lacks the benzyl group, affecting its chemical properties and reactivity.

    1-Benzyl-2-pyrrolidinone:

Uniqueness

®-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone is unique due to its chiral nature, which can lead to different biological activities and interactions compared to its non-chiral or differently substituted counterparts.

Properties

IUPAC Name

(4R)-1-benzyl-4-hydroxypyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-10-6-11(14)12(8-10)7-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAWUYQBXWYIJM-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN(C1=O)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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